3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 331971-81-4
VCID: VC21369454
InChI: InChI=1S/C15H18N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)
SMILES: C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4g/mol

3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone

CAS No.: 331971-81-4

Cat. No.: VC21369454

Molecular Formula: C15H18N2OS

Molecular Weight: 274.4g/mol

* For research use only. Not for human or veterinary use.

3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone - 331971-81-4

Specification

CAS No. 331971-81-4
Molecular Formula C15H18N2OS
Molecular Weight 274.4g/mol
IUPAC Name 3-(cyclohexylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C15H18N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)
Standard InChI Key HRAILZZHHQBJAB-UHFFFAOYSA-N
SMILES C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Canonical SMILES C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S

Introduction

Chemical Properties and Structure

Basic Chemical Information

3-(Cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by a cyclohexylmethyl group at the 3-position and a sulfanyl group at the 2-position. The compound has been documented with specific chemical identifiers that facilitate its recognition and study in scientific literature .

Identification Data

The compound possesses several chemical identifiers that uniquely define its structure and allow for its unambiguous identification in scientific databases and literature. The basic identification parameters are presented in Table 1.

Table 1: Chemical Identification Parameters of 3-(Cyclohexylmethyl)-2-Sulfanyl-4(3H)-Quinazolinone

ParameterInformation
CAS Number331971-81-4
Molecular FormulaC15H18N2OS
Molecular Weight274.4 g/mol
IUPAC Name3-(cyclohexylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

The molecular structure features a quinazolin-4-one core, which consists of a fused benzene and pyrimidine ring system with a carbonyl group at the 4-position. The cyclohexylmethyl substituent at the 3-position and the sulfanyl group at the 2-position give this compound its distinct chemical identity .

Structural Descriptors

For computational chemistry and database searching purposes, the compound can be described using several standardized notations as shown in Table 2.

Table 2: Structural Descriptors of 3-(Cyclohexylmethyl)-2-Sulfanyl-4(3H)-Quinazolinone

Descriptor TypeInformation
Standard InChIInChI=1S/C15H18N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)
Standard InChIKeyHRAILZZHHQBJAB-UHFFFAOYSA-N
SMILESC1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Canonical SMILESC1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S

These structural descriptors provide a standardized way to represent the compound's structure, enabling computational analysis and database searching.

Physical Properties

General Physical Characteristics

Structure-Activity Relationships

Importance of Substituents

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents. In the case of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone, the cyclohexylmethyl group at the 3-position and the sulfanyl group at the 2-position would be expected to influence its biological properties .

Studies on related compounds have shown that the nature of substituents at the 2 and 3 positions of quinazolinones significantly affects their biological activities. For instance, 2-mercapto-3-phenyl-3H-quinazolin-4-one, which differs from our compound of interest by having a phenyl group instead of a cyclohexylmethyl group at the 3-position, has been documented in the scientific literature .

Comparative Analysis

Comparison with Similar Compounds

To better understand the potential properties of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone, it is useful to compare it with structurally similar compounds for which more information is available. Table 3 presents a comparison of our compound of interest with related quinazolinone derivatives.

Table 3: Comparison of 3-(Cyclohexylmethyl)-2-Sulfanyl-4(3H)-Quinazolinone with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesKnown Biological Activities
3-(Cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinoneC15H18N2OS274.4 g/molBase compoundNot explicitly studied
2-Mercapto-3-phenyl-3H-quinazolin-4-oneC14H10N2OS254.31 g/molPhenyl instead of cyclohexylmethyl at 3-positionVarious biological activities reported
3-Cyclohexyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-oneC19H26N4O~326 g/mol (est.)Cyclohexyl instead of cyclohexylmethyl at 3-position; hydrazino derivative at 2-positionPotent analgesic and anti-inflammatory activities
5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-oneC17H12ClN3OS341.81 g/molDifferent core structure with imidazoquinazolineNot explicitly stated

This comparative analysis highlights the structural similarities and differences between 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and related compounds, providing insights into its potential biological activities .

Structure-Property Relationships

The cyclohexylmethyl group at the 3-position of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone would be expected to influence its lipophilicity, potentially enhancing membrane permeability. The sulfanyl group at the 2-position could contribute to hydrogen bonding interactions with biological targets, potentially influencing binding affinity and specificity .

Studies on related compounds have shown that substituents at the 2 and 3 positions of quinazolinones significantly influence their biological activities. For instance, halogen atoms or methoxy groups at certain positions of 2,3-diaryl-3H-quinazolin-4-ones have been shown to have positive effects on non-ulcerogenic and anti-inflammatory potency .

Research Gaps and Future Directions

Recommended Future Studies

Future research on 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone should focus on:

  • Detailed synthesis and characterization studies to establish efficient synthesis routes and confirm physicochemical properties.

  • Comprehensive biological activity screening, including antimicrobial, anti-inflammatory, analgesic, and antitumor assays.

  • Structure-activity relationship studies to understand the influence of the cyclohexylmethyl and sulfanyl groups on biological activities.

  • Molecular modeling and docking studies to predict potential biological targets and binding modes.

  • In vivo studies to evaluate efficacy and safety profiles, particularly given the reduced ulcerogenic potential observed in related compounds .

These studies would provide valuable insights into the potential therapeutic applications of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and guide further development efforts.

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